molecular formula C10H14N2O2 B2627889 2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine CAS No. 2175978-35-3

2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine

Cat. No.: B2627889
CAS No.: 2175978-35-3
M. Wt: 194.234
InChI Key: LNPVNXMZGVTVIT-UHFFFAOYSA-N
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Description

2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with a methyl group and an oxolan-2-ylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine typically involves the reaction of 2-methylpyrazine with oxolan-2-ylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-methylpyrazine and oxolan-2-ylmethanol.

    Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are employed.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or alkylated pyrazine derivatives.

Scientific Research Applications

2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the formulation of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

    2-Methoxy-3-methylpyrazine: Similar in structure but with a methoxy group instead of an oxolan-2-ylmethoxy group.

    2-Methyl-3-methoxypyrazine: Another related compound with a methoxy group at the 3-position.

    2-Methyl-3-(2-methoxyethoxy)pyrazine: Features a 2-methoxyethoxy group instead of an oxolan-2-ylmethoxy group.

Uniqueness: 2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine stands out due to its unique oxolan-2-ylmethoxy substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-methyl-3-(oxolan-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPVNXMZGVTVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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